REACTION_CXSMILES
|
C[O:2][C:3](=[O:16])[CH2:4][CH2:5][CH2:6][NH:7][C:8]([C:10]1[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=1)=[O:9].[Li+].[OH-].C(Cl)(Cl)Cl>C1COCC1.O>[N:12]1[CH:13]=[CH:14][CH:15]=[C:10]([C:8]([NH:7][CH2:6][CH2:5][CH2:4][C:3]([OH:16])=[O:2])=[O:9])[CH:11]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
COC(CCCNC(=O)C=1C=NC=CC1)=O
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature (25° C.) overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
heated at (45° C.)
|
Type
|
CUSTOM
|
Details
|
to recover the starting material
|
Type
|
ADDITION
|
Details
|
The aqueous layer was diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C(=O)NCCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.6 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 82.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |